Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Overview
Description
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves nucleophilic and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with an amine derivative of the boronic ester. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted boronic esters and sulfonamides.
Scientific Research Applications
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Acts as an enzyme inhibitor and a ligand in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of microbial infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide
Uniqueness
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to its specific combination of boronic ester and sulfonamide groups, which confer high stability, low toxicity, and versatile reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)17-22(18,19)13-8-9-13/h5-7,10,13,17H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRKDXBVFNBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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